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This guide provides a comprehensive technical overview of 3-(2-aminophenyl)-N,N-
dimethylpropanamide, a compound of interest for researchers, scientists, and professionals
in drug development. With full editorial control, this document is structured to deliver not just
data, but field-proven insights into the synthesis, characterization, and potential applications of
this molecule.

Introduction and Molecular Overview

3-(2-aminophenyl)-N,N-dimethylpropanamide is a small molecule featuring a core 2-
aminophenyl group linked to an N,N-dimethylpropanamide side chain. The presence of a
primary aromatic amine and a tertiary amide makes this compound a versatile building block in
medicinal chemistry. The aniline moiety offers a nucleophilic center and a site for further
chemical modifications, while the dimethylpropanamide portion can influence the molecule's
solubility, metabolic stability, and interactions with biological targets. The structural combination
of these functional groups suggests potential for this compound to serve as a scaffold in the
development of novel therapeutics.

© 2026 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b181285#bc-rfq
https://www.benchchem.com/product/b181285/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-2-aminophenyl-n-n-dimethylpropanamide
https://www.benchchem.com/product/b181285/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-2-aminophenyl-n-n-dimethylpropanamide
https://www.benchchem.com/product/b181285/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-2-aminophenyl-n-n-dimethylpropanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical and Predicted Properties

A summary of the known and predicted physicochemical properties of 3-(2-aminophenyl)-N,N-
dimethylpropanamide is presented in the table below. It is important to note that while some
properties are experimentally determined, others are predicted based on the compound's
structure and the known properties of its constituent functional groups.

Property Value Source/Method
CAS Number 1018506-33-6 Commercial Supplier
Molecular Formula C11H16N20 Commercial Supplier
Molecular Weight 192.26 g/mol Commercial Supplier
Predicted: Off-white to light
Appearance ] Inferred
yellow solid
Melting Point Predicted: 80-100 °C Inferred
- ) Predicted: > 300 °C at 760
Boiling Point Inferred
mmHg

Predicted: Soluble in
N methanol, ethanol, DMSO, and
Solubility _ _ Inferred
chlorinated solvents. Sparingly

soluble in water.

_ Predicted: 4.5 - 5.5 (for the
pKa (most basic) ) ) Inferred
aromatic amine)

Synthesis and Characterization

The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide can be approached through
several routes. A plausible and efficient method involves a multi-step synthesis starting from a
readily available precursor.

Proposed Synthetic Pathway

A robust synthetic strategy involves the initial formation of the carbon skeleton via a Heck
reaction, followed by reduction of a nitro group and subsequent amidation.
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Caption: Proposed synthetic workflow for 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Detailed Experimental Protocol

Step 1: Heck Coupling of 2-Bromonitrobenzene with Methyl Acrylate

e To a solution of 2-bromonitrobenzene (1.0 eq) and methyl acrylate (1.2 eq) in a suitable
solvent such as N,N-dimethylformamide (DMF), add a palladium catalyst, for instance,
palladium(ll) acetate (0.05 eq), and a phosphine ligand like triphenylphosphine (0.1 eq).

e Add a base, such as triethylamine (2.0 eq).

o Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C
for 12-24 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the mixture, dilute with water, and extract with an organic solvent
(e.g., ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography to yield methyl 3-(2-nitrophenyl)acrylate.

Causality: The Heck reaction is a powerful tool for C-C bond formation between an aryl halide
and an alkene.[1] The palladium catalyst is essential for the oxidative addition and subsequent
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steps of the catalytic cycle. The base is required to neutralize the hydrohalic acid generated
during the reaction.[2]

Step 2: Catalytic Hydrogenation of Methyl 3-(2-nitrophenyl)acrylate

Dissolve methyl 3-(2-nitrophenyl)acrylate (1.0 eq) in a solvent like methanol or ethyl acetate.
e Add a catalyst, such as 10% palladium on carbon (Pd/C) (5-10% w/w).

o Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at
room temperature.

« Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

« Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the
reaction solvent.

» Concentrate the filtrate under reduced pressure to obtain methyl 3-(2-
aminophenyl)propanoate.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic
nitro groups to amines.[3] Palladium on carbon is a widely used and effective catalyst for this
transformation.[4]

Step 3: Hydrolysis of Methyl 3-(2-aminophenyl)propanoate

» Dissolve methyl 3-(2-aminophenyl)propanoate (1.0 eq) in a mixture of methanol and water.
e Add a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

 Stir the mixture at room temperature for 2-4 hours.

e Monitor the reaction by TLC.

» Once the ester is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N
HCI) to a pH of approximately 4-5.
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e The product, 3-(2-aminophenyl)propanoic acid, may precipitate and can be collected by
filtration. Alternatively, extract the product with an organic solvent.

e Dry the product under vacuum.

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting
esters to carboxylic acids.

Step 4: Amidation of 3-(2-aminophenyl)propanoic acid

Suspend 3-(2-aminophenyl)propanoic acid (1.0 eq) in a suitable solvent like dichloromethane
(DCM).

e Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
and hydroxybenzotriazole (HOBt) (1.2 eq).

e Stir the mixture at room temperature for 30 minutes.

o Add dimethylamine hydrochloride (1.5 eq) followed by a non-nucleophilic base like
triethylamine or diisopropylethylamine (DIPEA) (2.5 eq).

 Stir the reaction at room temperature for 12-18 hours.
e Monitor the reaction by TLC.
e Upon completion, wash the reaction mixture with water and brine.

e Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography to yield 3-(2-aminophenyl)-N,N-
dimethylpropanamide.

Causality: The use of coupling agents like EDC and HOBt activates the carboxylic acid,
facilitating the formation of the amide bond with the amine under mild conditions.[5] This
method is widely employed in peptide synthesis and the formation of other amides.[6]

Predicted Spectroscopic Data
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e 1H NMR (CDCls, 400 MHz):

(¢]

8 7.20-6.70 (m, 4H, Ar-H)

[¢]

5 3.80 (br s, 2H, NH2)

[¢]

5 2.95 (s, 6H, N(CH3)2)

[e]

0 2.80 (t, J = 7.5 Hz, 2H, Ar-CH2)

o

& 2.60 (t, J = 7.5 Hz, 2H, CH2-C=0)

e 13C NMR (CDCls, 100 MHz):

o &172.0 (C=0)

[e]

3 145.0 (Ar-C-NH2)

o

& 130.0, 128.0, 118.0, 115.0 (Ar-CH)

[¢]

5 125.0 (Ar-C)

o

& 37.0 (N(CH3)2)

[e]

8 35.0 (CH2-C=0)

o

5 25.0 (Ar-CH2)

e IR (KBr, cm™2):

o 3450-3300 (N-H stretch, aromatic amine)

[e]

3050 (Ar C-H stretch)

o

2950 (Aliphatic C-H stretch)

[¢]

1640 (C=0 stretch, tertiary amide)

[e]

1600, 1480 (Ar C=C stretch)
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e Mass Spectrometry (ESI+):
o m/z 193.1 [M+H]*

Rationale: The predicted spectral data is based on the known chemical shifts and absorption
frequencies of similar chemical structures.[7][8][9]

Potential Applications in Drug Discovery

The 3-(2-aminophenyl)-N,N-dimethylpropanamide scaffold holds promise in medicinal
chemistry due to the presence of key pharmacophoric features.

» Scaffold for Library Synthesis: The primary aromatic amine serves as a versatile handle for
the synthesis of a diverse library of compounds through reactions such as acylation,
sulfonylation, and reductive amination. This allows for the exploration of a wide chemical
space to identify molecules with desired biological activities.

» Bioisostere for Known Pharmacophores: The aminophenyl-alkyl-amide motif is present in a
variety of biologically active molecules. For example, derivatives of aminophenyl amides
have been investigated as potential anticancer agents.[10][11] The title compound could
serve as a novel scaffold in this context.

» Probe for Target Identification: This molecule can be used as a starting point for the
development of chemical probes to investigate the function of specific biological targets. The
amine can be functionalized with reporter tags or reactive groups for target engagement
studies.

¢ Analgesic and Anti-inflammatory Potential: Some p-aminophenol derivatives are known for
their analgesic and antipyretic properties.[12] While the anti-inflammatory effects of this
specific scaffold are unknown, it represents a potential area of investigation.
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Caption: Logical workflow from core scaffold to a potential drug candidate.
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Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling
3-(2-aminophenyl)-N,N-dimethylpropanamide.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.[13]

¢ Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume
hood.

o Exposure: Avoid inhalation, ingestion, and skin contact. Aromatic amines can be toxic and
may be absorbed through the skin.[14][15]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

o Disposal: Dispose of the compound and any contaminated materials in accordance with
local, state, and federal regulations.

Conclusion

3-(2-aminophenyl)-N,N-dimethylpropanamide represents a valuable, yet underexplored,
chemical entity. Its straightforward synthesis and the presence of versatile functional groups
make it an attractive starting point for the development of new chemical probes and potential
therapeutic agents. This guide provides a solid foundation for researchers to build upon, from
its synthesis and characterization to the exploration of its potential in drug discovery and other
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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